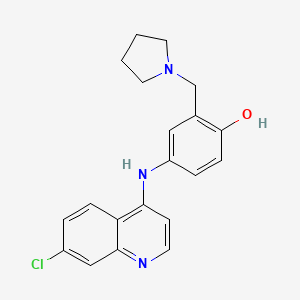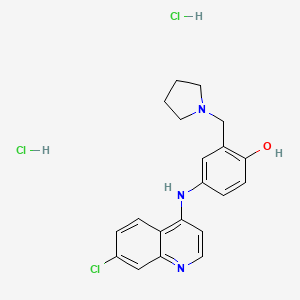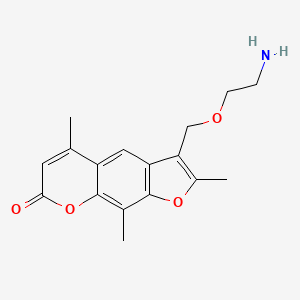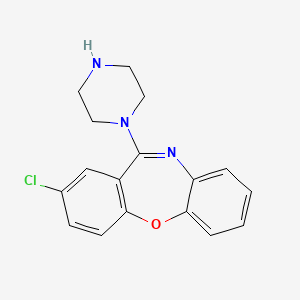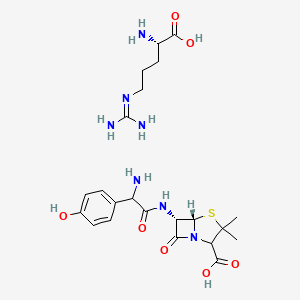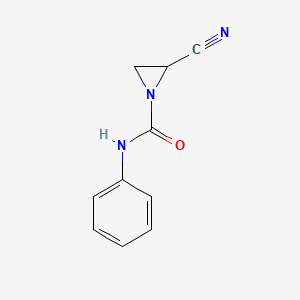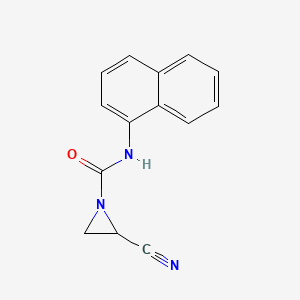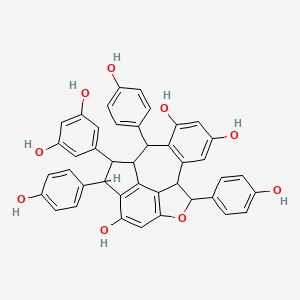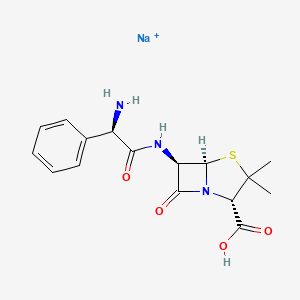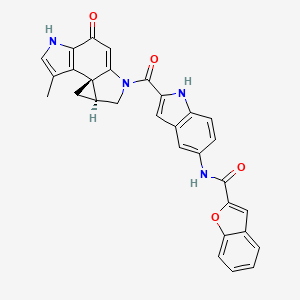
U73975
Overview
Description
Adozelesin is an experimental antitumor drug belonging to the duocarmycin class. It is known for its ability to bind to and alkylate DNA, leading to a reduction in DNA replication and ultimately inhibiting cancer cell growth . This compound has shown promise in preclinical studies for its potent antitumor activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Adozelesin is synthesized through a multi-step process involving the construction of its cyclopropapyrroloindole core. The synthesis typically starts with the formation of the indole ring, followed by the introduction of the cyclopropane moiety. Key steps include:
Formation of the Indole Ring: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Cyclopropane Moiety: This step often involves the use of diazo compounds and transition metal catalysts to form the cyclopropane ring.
Industrial Production Methods: While specific industrial production methods for adozelesin are not widely documented, the synthesis would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Adozelesin primarily undergoes alkylation reactions due to its ability to form covalent bonds with DNA. It can also participate in substitution reactions where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions:
Alkylation: Typically involves the use of alkyl halides or sulfonates under basic conditions.
Substitution: Can be carried out using nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products of these reactions are typically DNA-adozelesin adducts, where the compound is covalently bonded to the DNA, leading to the inhibition of DNA replication and transcription.
Scientific Research Applications
Chemistry: Used as a model compound to study DNA-alkylating agents and their interactions with nucleic acids.
Biology: Investigated for its effects on cellular processes, particularly DNA replication and repair mechanisms.
Medicine: Explored as a potential chemotherapeutic agent due to its ability to inhibit cancer cell growth by targeting DNA.
Industry: Potential applications in the development of new antitumor drugs and as a tool in biochemical research.
Mechanism of Action
Adozelesin exerts its effects by binding to the minor groove of DNA and forming covalent bonds with the N3 position of adenine residues . This alkylation disrupts the DNA structure, leading to the inhibition of DNA replication and transcription. The compound triggers DNA damage response pathways, resulting in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Adozelesin is unique among DNA-alkylating agents due to its specific binding to the minor groove of DNA and its potent antitumor activity. Similar compounds include:
Duocarmycin: Another member of the duocarmycin class with similar DNA-alkylating properties.
CC-1065: A potent DNA-alkylating agent with a similar mechanism of action but different structural features.
Bizelesin: A bis-alkylating agent that forms covalent bonds with DNA at two sites, leading to more extensive DNA damage.
Adozelesin stands out due to its high specificity for DNA and its ability to induce significant antitumor effects with relatively low doses .
Properties
IUPAC Name |
N-[2-[(1R,12S)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N4O4/c1-15-13-31-27-22(35)11-25-30(26(15)27)12-18(30)14-34(25)29(37)21-9-17-8-19(6-7-20(17)33-21)32-28(36)24-10-16-4-2-3-5-23(16)38-24/h2-11,13,18,31,33H,12,14H2,1H3,(H,32,36)/t18-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRVKDUQDLJUBX-JJCDCTGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)C7=CC8=CC=CC=C8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CNC2=C1[C@@]34C[C@@H]3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)C7=CC8=CC=CC=C8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891354 | |
| Record name | Adozelesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110314-48-2 | |
| Record name | Adozelesin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110314482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adozelesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADOZELESIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N3M4XJR2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate](/img/structure/B1665465.png)
